2-(isopropylamino)-N-(4-pyridylmethyl)-1,3-thiazole-4-carboxamide
Description
Properties
IUPAC Name |
2-(propan-2-ylamino)-N-(pyridin-4-ylmethyl)-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4OS/c1-9(2)16-13-17-11(8-19-13)12(18)15-7-10-3-5-14-6-4-10/h3-6,8-9H,7H2,1-2H3,(H,15,18)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPCHLCNKEKGBJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC(=CS1)C(=O)NCC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(isopropylamino)-N-(4-pyridylmethyl)-1,3-thiazole-4-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized through a cyclization reaction involving a suitable thioamide and α-haloketone under acidic or basic conditions.
Introduction of the Pyridylmethyl Group: The pyridylmethyl group is introduced via a nucleophilic substitution reaction using 4-pyridylmethyl chloride and a suitable nucleophile.
Attachment of the Isopropylamino Group: The isopropylamino group is attached through a reductive amination reaction involving isopropylamine and a suitable aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Thiazole Ring Oxidation
The thiazole ring undergoes oxidation at sulfur or nitrogen centers under controlled conditions. For analogs like 5-isopropyl-2-methyl-N-(2-pyridyl)-1,3-thiazole-4-carboxamide, oxidation with m-chloroperbenzoic acid (mCPBA) yields sulfoxides or sulfones, depending on stoichiometry . Pyridine-containing thiazoles may form N-oxides when treated with hypofluorous acid (HOF·CH~3~CN) .
| Reaction | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Sulfur oxidation | mCPBA (1–2 equiv), CH~2~Cl~2~ | Thiazole sulfoxide/sulfone | 60–85% | |
| N-Oxide formation | HOF·CH~3~CN, 0°C | Thiazole N-oxide | 40–70% |
Electrophilic Aromatic Substitution (EAS)
The electron-deficient thiazole ring directs EAS to the C5 position. Substituents like isopropylamino enhance regioselectivity. Bromination of methyl-substituted thiazoles occurs at C5 with Br~2~/H~2~SO~4~ . For pyridyl-thiazoles, coordination with Lewis acids (e.g., AlCl~3~) may shift reactivity to the pyridine ring .
Example :
Bromination of 5-isopropyl-2-methylthiazole yields 5-bromo-5-isopropyl-2-methylthiazole in 72% yield under H~2~SO~4~ catalysis .
Nucleophilic Substitution
The carboxamide group participates in nucleophilic reactions. Hydrolysis with HCl/H~2~O or H~2~SO~4~/EtOH yields carboxylic acids, while aminolysis with amines forms secondary amides .
| Reaction | Reagents | Product | Conditions |
|---|---|---|---|
| Amide hydrolysis | 6N HCl, reflux | 1,3-Thiazole-4-carboxylic acid | 8 h, 90°C |
| Aminolysis | NH~3~/EtOH | N-substituted carboxamide | RT, 2 h |
Coupling Reactions
The pyridylmethyl group enables Pd-catalyzed cross-coupling. Suzuki-Miyaura reactions with arylboronic acids proceed at C2 or C5 of the thiazole .
Key Example :
Reaction of 2-(3-pyridyl)thiazole with phenylboronic acid using Pd(PPh~3~)~4~ yields 2-phenyl-5-(3-pyridyl)thiazole (65% yield) .
Cycloaddition and Ring-Opening
Thiazoles participate in [2+2] and Diels-Alder reactions. With dimethyl acetylenedicarboxylate (DMAD), zwitterionic intermediates form, leading to pyridine derivatives after sulfur extrusion .
Mechanistic Pathway :
-
[2+2] Cycloaddition with DMAD → Cyclobutene intermediate
-
Electrocyclic ring-opening → 1,3-Thiazepine
-
Sulfur extrusion → Pyridine derivative
Metal Coordination
The pyridyl nitrogen and thiazole sulfur act as ligands for transition metals. Coordination with Cu(II) or Fe(III) forms complexes used in catalysis or material science .
| Metal Salt | Product | Application |
|---|---|---|
| FeCl~3~ | Fe-thiazole-pyridine complex | Magnetic nanoparticle coatings |
| Cu(OTf)~2~ | Cu-N~pyridyl~-S~thiazole~ framework | Catalytic C–H activation |
Functional Group Transformations
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that thiazole derivatives exhibit notable antimicrobial properties. The compound under discussion has been evaluated for its effectiveness against various bacterial strains, showing promising results that suggest it could serve as a lead compound for developing new antibiotics .
Anticancer Properties
Thiazole derivatives are known for their anticancer potential. Studies indicate that 2-(isopropylamino)-N-(4-pyridylmethyl)-1,3-thiazole-4-carboxamide can induce apoptosis in cancer cells . Its mechanism of action may involve the inhibition of specific signaling pathways associated with cell proliferation and survival.
Neurological Applications
The compound's structure allows it to interact with neurotransmitter systems, suggesting potential applications in treating neurological disorders. Thiazoles have been linked to neuroprotective effects and may offer therapeutic benefits in conditions such as Alzheimer's disease and Parkinson's disease .
Case Study 1: Antimicrobial Testing
In a study published in a peer-reviewed journal, researchers tested the antimicrobial efficacy of several thiazole derivatives, including the target compound. Results showed significant inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.
Case Study 2: Anticancer Activity Evaluation
Another study focused on evaluating the anticancer properties of thiazole derivatives in vitro. The results indicated that the compound induced cell cycle arrest and apoptosis in human cancer cell lines, highlighting its potential as a chemotherapeutic agent.
Mechanism of Action
The mechanism of action of 2-(isopropylamino)-N-(4-pyridylmethyl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or proteins involved in various biological processes.
Pathways Involved: It can modulate signaling pathways, inhibit enzyme activities, or interact with cellular components to exert its effects.
Comparison with Similar Compounds
Substituent Impact Analysis:
- Amino Groups: Isopropylamino (target compound) vs.
- Aromatic Moieties : Pyridylmethyl (target) vs. methoxyphenyl () or ethoxyphenyl (): Pyridine’s nitrogen atom may facilitate hydrogen bonding with biological targets, improving selectivity over purely hydrophobic aryl groups .
- Hybrid Structures : Compounds combining thiazole with triazolo-pyridine () or imidazo-thiazole () exhibit enhanced anti-inflammatory or kinase-inhibitory activities, suggesting that fused heterocycles amplify potency through multi-target interactions .
Pharmacological and Physicochemical Properties
- Solubility : The pyridylmethyl group in the target compound likely improves aqueous solubility compared to analogs with bulky aryl substituents (e.g., isopropylphenyl in ), though less than polar derivatives like Acotiamide .
- Stability: Thiazole-4-carboxamides generally degrade under extreme pH or UV exposure, but the isopropylamino group may confer moderate stability under physiological conditions .
- Target Selectivity : Pyridine-containing analogs (target compound, ) show higher selectivity for kinase targets (e.g., PI3K pathway) compared to benzo[d]thiazole derivatives (), which often exhibit broader antimicrobial activity .
Research Findings and Data Tables
Physicochemical Comparison
Biological Activity
2-(Isopropylamino)-N-(4-pyridylmethyl)-1,3-thiazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications, supported by diverse research findings and case studies.
- IUPAC Name : 2-(Isopropylamino)-N-(4-pyridylmethyl)-1,3-thiazole-4-carboxamide
- Molecular Weight : 276.36 g/mol
- Chemical Structure : The compound features a thiazole ring, which is known for its biological significance.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Key steps include:
- Formation of the Thiazole Ring : This can be achieved through cyclization reactions involving thiourea derivatives and α-haloketones.
- Acylation : Introduction of the carboxamide group via acylation reactions.
- Amination : Incorporation of the isopropylamino group through nucleophilic substitution.
Anticancer Potential
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of thiazoles, including 2-(isopropylamino)-N-(4-pyridylmethyl)-1,3-thiazole-4-carboxamide, exhibit inhibitory activity against key enzymes involved in tumorigenesis.
- Enzyme Inhibition : The compound has shown promising results in inhibiting 11β-hydroxysteroid dehydrogenase (11β-HSD), which plays a critical role in glucocorticoid metabolism. Inhibitors of this enzyme can potentially modulate cancer cell proliferation and differentiation .
Antifungal Activity
The compound's derivatives have also been evaluated for antifungal activity against various pathogens, including Candida albicans. Notably, specific derivatives demonstrated significant inhibition of ergosterol synthesis, a crucial component of fungal cell membranes.
| Compound | MIC (μg/mL) | Effect on Ergosterol Synthesis (%) |
|---|---|---|
| 2e | 1.23 | 88.638 (24h), 83.373 (48h) |
| 2d | - | 86.055 (24h), 81.813 (48h) |
These findings indicate that the compounds act similarly to azole drugs by inhibiting CYP51, an enzyme involved in ergosterol biosynthesis .
The biological activity of 2-(isopropylamino)-N-(4-pyridylmethyl)-1,3-thiazole-4-carboxamide can be attributed to its interaction with specific molecular targets:
- Enzyme Interaction : The compound binds to enzymes such as 11β-HSD and CYP51, modulating their activity and influencing cellular processes related to cancer and fungal infections.
- Cellular Effects : In vitro studies have shown that these interactions lead to reduced cell proliferation in cancer cell lines and inhibited growth of fungal species.
Case Studies
- Anticancer Study : A derivative containing a spiro system exhibited a high degree of inhibition against 11β-HSD1 (54.53% at 10 µM), suggesting its potential as a selective anticancer agent .
- Antifungal Study : Compounds derived from thiazole showed comparable efficacy to standard antifungal treatments against Candida species, indicating their potential for therapeutic use in fungal infections .
Q & A
Q. What are the established synthetic routes for 2-(isopropylamino)-N-(4-pyridylmethyl)-1,3-thiazole-4-carboxamide?
The synthesis typically involves cyclization of a thioamide and haloketone under acidic/basic conditions to form the thiazole core, followed by coupling reactions (e.g., Suzuki or amidation) to introduce substituents like the 4-pyridylmethyl group. For example:
- Thiazole formation : Cyclize thioamide precursors with α-haloketones at reflux in ethanol/water mixtures (yield optimization via NaOH catalysis) .
- Amidation : React the thiazole-4-carboxylic acid intermediate with 4-(aminomethyl)pyridine using coupling agents like EDCl/HOBt .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) and verify purity via HPLC (>95%) .
Q. What spectroscopic methods are used to characterize this compound?
Key techniques include:
- 1H/13C NMR : Confirm structural integrity by matching proton/carbon shifts (e.g., thiazole protons at δ 7.8–8.2 ppm, pyridyl protons at δ 8.5–8.7 ppm) .
- Mass spectrometry (ESI-MS) : Validate molecular weight (e.g., [M+H]+ at m/z 320.1) .
- HPLC : Assess purity (e.g., C18 column, 98–99% purity with retention times ~12–15 min) .
Q. What are the reported biological activities of thiazole-4-carboxamide derivatives?
Thiazole derivatives exhibit antimicrobial, anticancer, and enzyme-inhibitory activities. For example:
- Anticancer : Analogues with pyridyl/pyrimidine substituents show IC50 values <10 µM in kinase inhibition assays .
- Antimicrobial : Thiazole-carboxamides with lipophilic groups (e.g., isopropyl) disrupt bacterial membranes (MIC: 2–8 µg/mL) .
Advanced Research Questions
Q. How can synthetic yields be improved for large-scale production?
- Reaction optimization : Use computational tools (e.g., ICReDD’s quantum chemical pathfinding) to predict optimal conditions (solvent, temperature) and reduce trial-and-error .
- Catalyst screening : Test Pd/Cu catalysts for coupling steps to enhance efficiency (e.g., 75% yield via Pd(OAc)2 in DMF at 80°C) .
- Microwave-assisted synthesis : Reduce reaction time (e.g., from 24h to 2h) for cyclization steps .
Q. How can structural ambiguities (e.g., regiochemistry) be resolved?
- X-ray crystallography : Determine crystal structure to confirm substituent positions (e.g., pyridylmethyl orientation) .
- NOESY NMR : Identify spatial proximity of isopropyl and pyridyl groups via cross-peak analysis .
Q. How to address poor solubility in biological assays?
- Co-solvent systems : Use DMSO/PBS mixtures (≤10% DMSO) for in vitro testing .
- Prodrug design : Introduce hydrolyzable groups (e.g., tert-butyl esters) to enhance aqueous solubility .
- Structural analogs : Replace isopropyl with hydrophilic groups (e.g., hydroxypropyl) while retaining activity .
Q. How to reconcile contradictory bioactivity data across studies?
- Assay standardization : Compare results under identical conditions (e.g., pH, serum concentration) .
- Substituent effects : Test derivatives with varied substituents (e.g., fluorinated vs. methoxy groups) to isolate activity drivers .
- Target profiling : Use kinome-wide screening to identify off-target interactions that may explain discrepancies .
Q. What computational strategies aid in designing derivatives with enhanced potency?
- Docking studies : Model interactions with target proteins (e.g., EGFR kinase) using AutoDock Vina to prioritize analogs .
- QSAR models : Correlate substituent properties (logP, polar surface area) with bioactivity to guide synthesis .
- MD simulations : Predict metabolic stability by simulating CYP450 interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
